molecular formula C13H15ClN2 B285956 3-Chloro-1,8,8-trimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

3-Chloro-1,8,8-trimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

Cat. No.: B285956
M. Wt: 234.72 g/mol
InChI Key: UEOAYTFJURIQRV-UHFFFAOYSA-N
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Description

3-Chloro-1,8,8-trimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile, also known as CTMC, is a small molecule compound that has been extensively studied for its potential therapeutic applications in various diseases. CTMC is a member of the tetrahydroisoquinoline family of compounds, which are known to exhibit diverse biological activities.

Mechanism of Action

The mechanism of action of 3-Chloro-1,8,8-trimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is not fully understood. However, it has been suggested that this compound may act by modulating the activity of various signaling pathways involved in inflammation, apoptosis, and neuronal survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6. This compound has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory prostaglandins. Additionally, this compound has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

3-Chloro-1,8,8-trimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has several advantages for laboratory experiments. It is a small molecule compound that is easy to synthesize and purify. Additionally, this compound exhibits a high degree of stability and can be easily stored for extended periods of time. However, this compound also has some limitations. It is not water-soluble, which can make it difficult to administer in vivo. Additionally, this compound has a short half-life, which may limit its effectiveness in certain applications.

Future Directions

There are several future directions for research on 3-Chloro-1,8,8-trimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile. One potential area of investigation is the development of more water-soluble derivatives of this compound that can be administered in vivo. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in various diseases. Finally, the development of more efficient synthesis methods for this compound and its derivatives may facilitate their use in future research and drug development.

Synthesis Methods

The synthesis of 3-Chloro-1,8,8-trimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile involves the condensation of 3-chloro-1,2,3,4-tetrahydroisoquinoline with malononitrile in the presence of a base catalyst. The reaction yields this compound as a white solid with a high purity.

Scientific Research Applications

3-Chloro-1,8,8-trimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects. This compound has also been investigated for its potential use as a drug for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Properties

Molecular Formula

C13H15ClN2

Molecular Weight

234.72 g/mol

IUPAC Name

3-chloro-1,8,8-trimethyl-6,7-dihydro-5H-isoquinoline-4-carbonitrile

InChI

InChI=1S/C13H15ClN2/c1-8-11-9(5-4-6-13(11,2)3)10(7-15)12(14)16-8/h4-6H2,1-3H3

InChI Key

UEOAYTFJURIQRV-UHFFFAOYSA-N

SMILES

CC1=C2C(=C(C(=N1)Cl)C#N)CCCC2(C)C

Canonical SMILES

CC1=C2C(=C(C(=N1)Cl)C#N)CCCC2(C)C

Origin of Product

United States

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